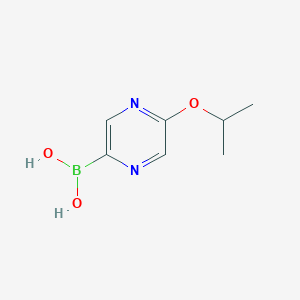

5-(Isopropoxy)pyrazine-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

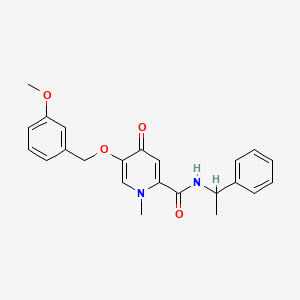

5-(Isopropoxy)pyrazine-2-boronic acid is a chemical compound with the molecular formula C7H11BN2O3 . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .

Synthesis Analysis

The synthesis of 5-(Isopropoxy)pyrazine-2-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a less developed process, has also been reported .Molecular Structure Analysis

The molecular structure of 5-(Isopropoxy)pyrazine-2-boronic acid includes 24 bonds in total. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 5-(Isopropoxy)pyrazine-2-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another important reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Boronic Acid Applications in Drug Metabolism

Boronic acids, including compounds similar to "5-(Isopropoxy)pyrazine-2-boronic acid," play a crucial role in the pharmaceutical industry, particularly in drug metabolism. For instance, bortezomib, a boronic acid-containing proteasome inhibitor, showcases the importance of the boronic acid moiety in achieving proteasome inhibition, crucial for treating multiple myeloma. The metabolism of such drugs involves oxidative deboronation, highlighting the metabolic pathways and cytochrome P450 isoenzymes' roles in processing boronic acid compounds (Pekol et al., 2005).

Synthesis and Application in Perfumery

Pyrazine derivatives, closely related to "5-(Isopropoxy)pyrazine-2-boronic acid," have been synthesized for applications in the flavor and fragrance industry. For example, alkyl-hydroxyl-pyrazine synthesis through the reaction of D-glucosamine hydrochloride with boronic acid demonstrates the compound's utility in enhancing cigarette aroma and taste (Fu Jianshan & Yang Hua-wu, 2004).

Advancements in Cross-Coupling Reactions

Boronic acids, including pyridyl and pyrazine variants, have been pivotal in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The development of stable borate salts for use in these reactions underlines the versatility and efficiency of boronic acid derivatives in constructing complex molecular architectures, potentially including those related to "5-(Isopropoxy)pyrazine-2-boronic acid" (Kuanchiang Chen et al., 2012).

Bioconversion and Biodegradation

Research into the bioconversion of pyrazine compounds, akin to "5-(Isopropoxy)pyrazine-2-boronic acid," reveals their potential as precursors for developing new antituberculous agents. Utilizing specific bacterial strains for the biotransformation of pyrazines into valuable chemical entities showcases the intersection of microbiology and organic synthesis for pharmaceutical applications (Wieser et al., 1997).

Safety And Hazards

While specific safety and hazard information for 5-(Isopropoxy)pyrazine-2-boronic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The future directions for research involving 5-(Isopropoxy)pyrazine-2-boronic acid are likely to involve further exploration of its synthesis and reactions. For instance, the Suzuki–Miyaura coupling reaction is a key area of focus, given its wide applicability in carbon–carbon bond-forming reactions . Additionally, the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation, represents a valuable but less explored transformation .

Propriétés

IUPAC Name |

(5-propan-2-yloxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZIABQRHUBKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Isopropoxy)pyrazine-2-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)

![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)